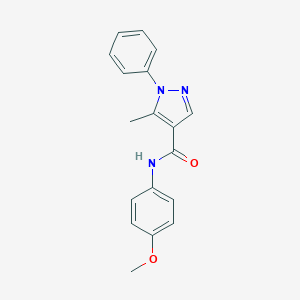![molecular formula C13H11ClN2O4 B287708 Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate, also known as pyrimethanil, is a fungicide that is commonly used in agriculture to protect crops from fungal diseases. It belongs to the class of anilinopyrimidine fungicides and has a broad-spectrum activity against a wide range of fungal pathogens. Pyrimethanil has been widely used in the agricultural industry due to its effectiveness in controlling fungal diseases and its low toxicity to humans and animals.
Mecanismo De Acción
Pyrimethanil acts by inhibiting the respiration of fungal cells. It binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, which leads to the disruption of the proton motive force and the inhibition of ATP synthesis. This results in the death of fungal cells and the prevention of fungal growth and reproduction.
Biochemical and Physiological Effects:
Pyrimethanil has low toxicity to humans and animals and is considered safe for use in agriculture. It does not accumulate in the environment and has a short half-life. Pyrimethanil is rapidly metabolized in plants and animals, and the metabolites are excreted in the urine. Pyrimethanil has no known carcinogenic, mutagenic, or teratogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimethanil is a useful tool for studying the mechanisms of fungal pathogenesis and the development of fungicide resistance. It is also used in the development of new fungicides with improved efficacy and safety profiles. However, Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized by plants and animals, which can affect its efficacy and toxicity. It also has a broad-spectrum activity, which can make it difficult to determine the specific mode of action against a particular fungal pathogen.
Direcciones Futuras
There are several future directions for the research and development of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate. One direction is the optimization of its efficacy and safety profiles for use in agriculture. This includes the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact. Another direction is the investigation of its potential use in the treatment of human fungal infections. This includes the development of new analogs with improved antifungal activity and reduced toxicity. Finally, the study of the mechanisms of fungicide resistance and the development of new strategies for the prevention and management of fungal diseases is an important direction for future research.
Métodos De Síntesis
The synthesis of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate involves the reaction of 2-aminobenzoic acid with 4-chloro-6-methoxy-2-pyrimidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with methyl chloroformate to form the final product, methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate. The synthesis of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate is a well-established process that has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Pyrimethanil has been extensively studied for its antifungal activity against various fungal pathogens that affect crops. It has been shown to be effective against powdery mildew, gray mold, and other fungal diseases in fruits, vegetables, and ornamental plants. Pyrimethanil has also been investigated for its potential use in the treatment of human fungal infections. Studies have shown that Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate has antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.
Propiedades
Nombre del producto |
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate |
|---|---|
Fórmula molecular |
C13H11ClN2O4 |
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxybenzoate |
InChI |
InChI=1S/C13H11ClN2O4/c1-18-11-7-10(14)15-13(16-11)20-9-6-4-3-5-8(9)12(17)19-2/h3-7H,1-2H3 |
Clave InChI |
NYSCVZLUUXMDGL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)Cl |
SMILES canónico |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)